Introduction: The Strategic Importance of the Piperidine Scaffold
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-Depth Technical Guide to Piperidine-3-carboxylic acid Hydrochloride: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. Piperidine-3-carboxylic acid, also known as nipecotic acid, and its hydrochloride salt represent a cornerstone building block within this chemical class.[2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, coupled with a chiral center at the 3-position, provides a versatile platform for the synthesis of complex, high-value molecules.
This guide, prepared from the perspective of a Senior Application Scientist, delves into the core chemical properties of Piperidine-3-carboxylic acid hydrochloride. We will move beyond a simple recitation of data to explore the causality behind its reactivity, the rationale for specific analytical and synthetic methodologies, and its strategic application in contemporary drug discovery programs.
Core Chemical Identity and Physicochemical Profile
Piperidine-3-carboxylic acid hydrochloride is the salt form of nipecotic acid, which enhances its stability and aqueous solubility, making it more convenient for handling and formulation.[3][4] The fundamental structure consists of a saturated six-membered ring containing a nitrogen atom, with a carboxylic acid group at the C-3 position.
Caption: Structure of Piperidine-3-carboxylic acid Hydrochloride.
The presence of the hydrochloride salt means the piperidine nitrogen is protonated, forming a piperidinium cation, with chloride as the counter-ion. This is a critical detail for understanding its solubility and reactivity in different solvent systems.
Physicochemical Data Summary
The following table summarizes key quantitative properties, compiled from various sources. It's important to note that values, especially melting points, can vary slightly based on the specific enantiomer and purity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [4][6][7] |
| Melting Point | ~261 °C (decomposes) for the free acid; enantiomers vary slightly | [4][8] |
| Solubility | Soluble in water | [4] |
| pKa | pK1: 3.35 (+1); pK2: 10.64 (0) (at 25°C for the free acid) | [4] |
| Storage | Store in a cool, dry, well-ventilated place in a sealed container | [9][10] |
Stereochemistry and Conformational Analysis
The carbon at the 3-position is a chiral center, meaning Piperidine-3-carboxylic acid exists as two enantiomers: (S)-(+)-Nipecotic acid and (R)-(-)-Nipecotic acid. The specific enantiomer is often critical for biological activity, making enantiomeric purity a key parameter in pharmaceutical synthesis.[2][6]
From a conformational standpoint, the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[11] This results in two primary chair conformers where the carboxylic acid group can be either axial or equatorial. The equatorial conformation is generally more stable, as it minimizes 1,3-diaxial interactions. This conformational preference is a key determinant in how the molecule presents its functional groups for interaction with other molecules, such as enzyme active sites.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the structure and purity of the compound. Below are the expected characteristics.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.
-
O-H Stretch: A very broad absorption is expected in the 2500-3500 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12]
-
C=O Stretch: A strong, sharp absorption band will appear around 1710-1740 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[12][13]
-
N-H Stretch: A medium absorption band from the secondary ammonium salt (R₂NH₂⁺) typically appears in the 2700-3100 cm⁻¹ range, often overlapping with the broad O-H and C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
COOH Proton: A highly deshielded, broad singlet typically appears far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.
-
N-H Protons: The two protons on the protonated nitrogen will also be downfield, often seen as a broad signal.
-
Ring Protons: The protons on the piperidine ring (CH and CH₂) will appear as a complex series of multiplets, generally in the 1.5-3.5 ppm range. Protons on carbons adjacent to the nitrogen and the carboxyl-bearing carbon will be further downfield due to inductive effects.[12][14]
-
-
¹³C NMR:
-
Carbonyl Carbon: The most deshielded signal will be the carbonyl carbon of the carboxylic acid, typically appearing around 170-180 ppm.[13]
-
Ring Carbons: The carbons of the piperidine ring will resonate in the 20-60 ppm range. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.[13]
-
Synthesis and Chemical Reactivity
The utility of Piperidine-3-carboxylic acid hydrochloride as a building block is defined by its synthesis and the reactivity of its two functional groups.
Synthetic Pathways
Several routes exist for the synthesis of the piperidine core. A prevalent industrial method involves the catalytic hydrogenation of a pyridine precursor, such as nicotinic acid (Pyridine-3-carboxylic acid).
Caption: General synthetic scheme via pyridine hydrogenation.
The choice of catalyst (e.g., Platinum oxide, Nickel) and reaction conditions is critical for achieving high yield and selectivity while avoiding over-reduction or side reactions.[15][16]
Another efficient method involves the direct hydrolysis of a corresponding amide, such as 3-piperidineformamide hydrochloride, using concentrated acid.[2]
Experimental Protocol: Hydrolysis of 3-Piperidineformamide Hydrochloride
This protocol is adapted from established patent literature and serves as a representative example of its synthesis.[2]
-
Reaction Setup: Charge a suitable reaction vessel with 3-piperidineformamide hydrochloride (1 equivalent) and concentrated hydrochloric acid (e.g., 4 mL per gram of starting material).
-
Heating: Heat the mixture to 60-65 °C and maintain for 3-4 hours. The rationale here is that elevated temperature is required to drive the hydrolysis of the stable amide bond.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Crystallization: Cool the reaction mixture to 15-20 °C. The product, Piperidine-3-carboxylic acid hydrochloride, is typically less soluble in the cold reaction medium and will precipitate. Stir for an additional 4-6 hours to maximize crystal formation.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a cold solvent, such as ethanol, to remove residual acid and impurities. Dry the product under vacuum at 60-65 °C to yield the final, purified compound.
Chemical Reactivity
The synthetic versatility of this molecule stems from the orthogonal reactivity of its amine and carboxylic acid functionalities.
-
N-Functionalization: The secondary amine is a nucleophile and a base.
-
Protection: It is readily protected with common protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) to allow for selective reaction at the carboxylic acid.[9][17] This is a cornerstone of peptide synthesis and complex molecule construction.
-
Alkylation/Acylation: The nitrogen can be alkylated or acylated to introduce a wide variety of substituents, which is a common strategy for modulating the pharmacological properties of the final compound.[18]
-
-
Carboxyl-Functionalization:
-
Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/DMAP) and coupled with amines to form amide bonds, a fundamental reaction in drug synthesis.[18]
-
Esterification: It can be converted to esters, which can serve as prodrugs or intermediates for further transformations.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄, providing access to a different class of derivatives.
-
Applications in Drug Discovery and Development
Piperidine-3-carboxylic acid hydrochloride is not just a laboratory curiosity; it is a commercially significant intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[19]
-
GABA Uptake Inhibitors: As nipecotic acid, it is a known inhibitor of the γ-aminobutyric acid (GABA) transporter, a critical mechanism in neuroscience.[2] This has made its derivatives key targets for developing drugs for neurological disorders such as epilepsy.[20]
-
Scaffold for Diverse APIs: The piperidine scaffold is present in over twenty classes of pharmaceuticals.[1] Derivatives of Piperidine-3-carboxylic acid are used to synthesize analgesics, anti-inflammatory agents, and antipsychotics.[3][17]
-
Fragment-Based Drug Discovery (FBDD): Due to its small size, defined 3D shape, and versatile functional handles, this molecule and its simple derivatives are excellent fragments for FBDD campaigns.[16] Screening these fragments can identify initial low-affinity hits that are then optimized into potent drug candidates.
Safety, Handling, and Storage
As a responsible scientist, understanding the hazards and proper handling procedures is non-negotiable.
Hazard Identification
According to the Globally Harmonized System (GHS), Piperidine-3-carboxylic acid and its hydrochloride salt are classified as:
-
Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.[5][21]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][21]
Some sources also classify the parent compound, piperidine hydrochloride, as toxic if swallowed.[19]
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[22]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid breathing dust.[21] Avoid contact with skin and eyes.[22] Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke in the work area.[9]
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[19][21] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
Piperidine-3-carboxylic acid hydrochloride is a quintessential example of a high-value chemical building block. Its well-defined structure, predictable reactivity, and chiral nature provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements is essential for its safe and effective use. From its foundational role in academic research to its application in the industrial-scale synthesis of life-saving medicines, this compound will undoubtedly remain a staple in the synthetic chemist's toolbox for the foreseeable future.
References
-
PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-Piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Piperidinecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectroscopic Data of Compounds 1−3 a. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine-2-carboxylates. Retrieved from [Link]
-
ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
LookChem. (n.d.). Cas 116140-22-8, 3-Methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Fengchen Group. (n.d.). Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-Piperidine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 7. (S)-3-PIPERIDINE-3-CARBOXYLIC ACID | 851956-01-9 [chemicalbook.com]
- 8. (S)-(+)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. chemimpex.com [chemimpex.com]
- 18. acgpubs.org [acgpubs.org]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 21. fishersci.com [fishersci.com]
- 22. carlroth.com [carlroth.com]
